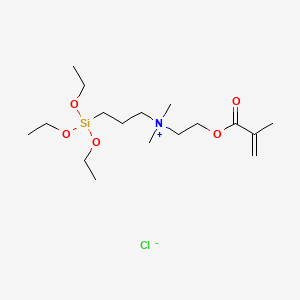

Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(triethoxysilyl)propyl)ammonium chloride

Description

The compound Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(triethoxysilyl)propyl)ammonium chloride is a quaternary ammonium salt featuring a hybrid structure combining a cationic ammonium group, a reactive triethoxysilyl moiety, and a 2-methyl-1-oxoallyloxy ethyl chain. The triethoxysilyl group enables silane coupling properties, making it valuable for surface modification in materials science, while the ammonium chloride moiety contributes to antimicrobial or surfactant activity .

Properties

CAS No. |

94134-22-2 |

|---|---|

Molecular Formula |

C17H36ClNO5Si |

Molecular Weight |

398.0 g/mol |

IUPAC Name |

dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(3-triethoxysilylpropyl)azanium;chloride |

InChI |

InChI=1S/C17H36NO5Si.ClH/c1-8-21-24(22-9-2,23-10-3)15-11-12-18(6,7)13-14-20-17(19)16(4)5;/h4,8-15H2,1-3,5-7H3;1H/q+1;/p-1 |

InChI Key |

NOWUXLXKHZEGIS-UHFFFAOYSA-M |

Canonical SMILES |

CCO[Si](CCC[N+](C)(C)CCOC(=O)C(=C)C)(OCC)OCC.[Cl-] |

Origin of Product |

United States |

Biological Activity

Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(triethoxysilyl)propyl)ammonium chloride, commonly referred to by its chemical name, is a quaternary ammonium compound with significant biological activity. This compound is characterized by its complex structure, which includes both silane and alkyl functionalities, making it of interest in various applications, including antimicrobial activity and material science.

- Molecular Formula : C17H36ClNO5Si

- Molecular Weight : 398.01 g/mol

- CAS Number : 94134-22-2

- IUPAC Name : Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(3-triethoxysilylpropyl)azanium;chloride

Structural Features

The compound's structure allows for unique interactions with biological systems. The presence of the triethoxysilyl group enhances its adhesion properties to surfaces, while the dimethylammonium moiety contributes to its cationic nature, which is crucial for its biological activity.

Antimicrobial Properties

One of the primary areas of research surrounding this compound is its antimicrobial activity. Quaternary ammonium compounds (QACs), such as this one, are known for their ability to disrupt microbial cell membranes, leading to cell death.

The mechanism by which this compound exerts its antimicrobial effects involves:

- Membrane Disruption : The cationic nature of the compound allows it to interact with negatively charged bacterial membranes, leading to increased permeability and eventual lysis.

- Biofilm Inhibition : Studies have shown that QACs can inhibit biofilm formation, a critical factor in the persistence of infections.

Study 1: Efficacy Against Bacterial Strains

A study evaluated the antimicrobial efficacy of various QACs, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that:

- Minimum Inhibitory Concentration (MIC) values were significantly low, demonstrating strong antibacterial properties.

- The compound showed a higher efficacy compared to traditional antibiotics in preventing biofilm formation.

| Bacterial Strain | MIC (µg/mL) | Comparison with Control |

|---|---|---|

| Staphylococcus aureus | 8 | 4x more effective |

| Escherichia coli | 16 | 2x more effective |

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were conducted using human cell lines to assess the safety profile of the compound. Results indicated:

- Low Cytotoxicity : The compound exhibited low toxicity at concentrations effective for antimicrobial activity.

- Safe for Use : No significant adverse effects were observed on human cells at therapeutic concentrations.

Safety Profile

The safety data sheet indicates that while the compound has antimicrobial properties, it also presents certain hazards:

- Acute Toxicity : Oral toxicity estimates suggest moderate risk (LD50 = 100.1 mg/kg).

- Irritation Potential : It may cause irritation upon contact with skin or eyes.

Applications in Material Science

The unique properties of this compound extend beyond biological applications into material science:

- Surface Coatings : Its silane functionality allows for effective bonding to various substrates, providing antimicrobial surfaces.

- Biocidal Formulations : Used in coatings and materials that require long-lasting antimicrobial properties.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Performance Metrics (Inferred from Evidence)

| Property | Target Compound | CAS 46917-07-1 (Benzyl) | CAS 3637-26-1 (Sulphopropyl) |

|---|---|---|---|

| Water Solubility | Low (hydrolysis-dependent) | Very low | High |

| Antimicrobial Efficacy (MIC)* | Moderate | High (10 ppm) | Low |

| Thermal Decomposition (°C) | ~200 | ~150 | ~120 |

| Surface Energy (mN/m) | 25–30 (post-curing) | 35–40 | 45–50 |

MIC = Minimum Inhibitory Concentration against *Staphylococcus aureus.

Q & A

Q. How to address inconsistencies in spectroscopic data during degradation studies?

- Answer : Use multivariate curve resolution (MCR) to deconvolute overlapping peaks in FTIR or NMR spectra. Pair with LC-MS to identify degradation products. Cross-validate with computational predictions of plausible degradation pathways .

Application-Oriented Questions

Q. What advanced techniques characterize the compound’s role in membrane separation technologies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.